Mallotochromene

Beschreibung

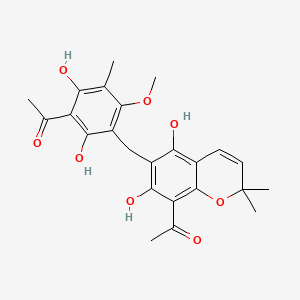

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

98569-62-1 |

|---|---|

Molekularformel |

C24H26O8 |

Molekulargewicht |

442.5 g/mol |

IUPAC-Name |

1-[3-[(8-acetyl-5,7-dihydroxy-2,2-dimethylchromen-6-yl)methyl]-2,6-dihydroxy-4-methoxy-5-methylphenyl]ethanone |

InChI |

InChI=1S/C24H26O8/c1-10-18(27)16(11(2)25)21(30)15(22(10)31-6)9-14-19(28)13-7-8-24(4,5)32-23(13)17(12(3)26)20(14)29/h7-8,27-30H,9H2,1-6H3 |

InChI-Schlüssel |

DIXWVWLWNGDQEC-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=C(C(=C1OC)CC2=C(C(=C3C(=C2O)C=CC(O3)(C)C)C(=O)C)O)O)C(=O)C)O |

Kanonische SMILES |

CC1=C(C(=C(C(=C1OC)CC2=C(C(=C3C(=C2O)C=CC(O3)(C)C)C(=O)C)O)O)C(=O)C)O |

Andere CAS-Nummern |

98569-62-1 |

Synonyme |

8-acetyl-5,7-dihydroxy-6-(3-acetyl-2,4-dihydroxy-5-methyl-6-methoxybenzyl)-2,2-dimethylchromene mallotochromene |

Herkunft des Produkts |

United States |

Natural Occurrence and Isolation Methodologies of Mallotochromene

Botanical Sources of Mallotochromene

Mallotus japonicus, also known as the food wrapper plant or Akamegashiwa, is the principal botanical source from which this compound has been identified and studied. wikipedia.orgslideshare.net The compound is specifically found in the pericarps (the part of a fruit formed from the wall of the ripened ovary) of this plant. wikipedia.orgnih.gov Research conducted on the pericarps of M. japonicus led to the initial isolation and characterization of this compound. nih.gov Alongside this compound, other related phloroglucinol (B13840) derivatives have been identified in the pericarps, including mallotophenone, mallotojaponin, isothis compound, and mallotochroman. wikipedia.orgnih.gov The presence of these compounds underscores the significance of M. japonicus as a key resource for phytochemical research into this class of molecules.

While Mallotus japonicus is the primary source, this compound and similar phloroglucinol derivatives have also been reported in other species of the same genus, most notably Mallotus philippensis. amazonaws.comresearchgate.netijpbr.orgjrasb.com This species, commonly known as the kamala (B1172507) tree, is a woody, multipurpose medicinal tree recognized in traditional systems of medicine. amazonaws.com The plant's fruits, in particular, have been a subject of phytochemical investigation. nih.gov Studies have confirmed the presence of this compound in M. philippensis, alongside other compounds such as mallotophenone, mallotojaponin, and mallotolerin. researchgate.netjrasb.comresearchgate.net The genus Mallotus is extensive, comprising about 150 species globally, with around 20 species reported in India alone. amazonaws.com This diversity suggests that other species within the genus could also be potential sources of this compound and related compounds, although M. japonicus and M. philippensis remain the most documented sources in scientific literature.

Extraction Techniques for this compound from Plant Matrices in Research

The isolation of this compound from its botanical sources necessitates effective extraction methods to separate the compound from the complex plant matrix.

Traditional solvent-based extraction is a foundational technique used in the isolation of this compound. This method involves the use of organic solvents to solubilize the target compound from the plant material. In a typical procedure, the air-dried and powdered plant material, such as the pericarps of M. japonicus, is subjected to extraction with a suitable solvent. nih.gov

One documented method involves an initial extraction with n-hexane to remove fats and waxes, followed by extraction with benzene (B151609). qau.edu.pk The benzene extract, containing a mixture of phytochemicals including this compound, is then concentrated for further purification. The choice of solvent is critical and is based on the polarity and solubility of the target compound.

Table 1: Solvents Used in the Extraction of Compounds from Mallotus Species

| Solvent | Purpose |

|---|---|

| n-Hexane | Defatting/Dewaxing |

| Benzene | Primary extraction of phloroglucinol derivatives |

| Methanol (B129727) | Extraction of polar compounds |

| Ethanol (B145695) | General extraction of phytochemicals |

| Chloroform (B151607) | Sequential extraction following less polar solvents |

This table provides examples of solvents that have been used in the extraction of various compounds from Mallotus species, illustrating the types of solvent systems employed in research.

Modern extraction techniques offer improvements over classical methods in terms of efficiency, selectivity, and reduced solvent consumption. While specific applications of hot-pressurized liquid extraction (HPLE) for this compound are not extensively detailed in the provided context, the principles of such techniques are relevant. HPLE uses solvents at elevated temperatures and pressures, which can enhance extraction efficiency by increasing solvent penetration into the plant matrix and improving the solubility of target compounds. These advanced methods are part of a broader trend towards developing more efficient and environmentally friendly extraction processes for natural products.

Chromatographic and Separation Strategies for this compound Isolation and Purification

Following initial extraction, the resulting crude extract contains a mixture of various compounds. Therefore, chromatographic techniques are essential for the isolation and purification of this compound. nih.govjournalagent.com

The separation process typically involves multiple chromatographic steps. qau.edu.pk Column chromatography is a fundamental technique used for the initial fractionation of the crude extract. journalagent.com In this method, the extract is passed through a column packed with a solid stationary phase, such as silica (B1680970) gel or alumina. nih.gov A mobile phase (a solvent or mixture of solvents) is then passed through the column, and the different components of the mixture separate based on their differential affinities for the stationary and mobile phases. solubilityofthings.com

For the purification of this compound, a common approach involves subjecting the crude benzene extract to column chromatography on silica gel. qau.edu.pk The column is eluted with a gradient of solvents, starting with less polar solvents and gradually increasing the polarity. For instance, a gradient of benzene-ethyl acetate (B1210297) can be used. Fractions are collected and monitored, often using techniques like Thin-Layer Chromatography (TLC), to identify those containing the target compound.

Table 2: Chromatographic Techniques in this compound Isolation

| Technique | Stationary Phase Example | Principle of Separation |

|---|---|---|

| Column Chromatography | Silica Gel | Adsorption |

| Thin-Layer Chromatography (TLC) | Silica Gel | Adsorption |

| Sephadex LH-20 Chromatography | Sephadex LH-20 | Size Exclusion / Partition |

| High-Performance Liquid Chromatography (HPLC) | C18 Reversed-Phase | Partition |

This table summarizes the common chromatographic methods used for the separation and purification of this compound, highlighting the stationary phase and the underlying separation principle.

Advanced Liquid Chromatography Techniques (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification of natural products, including this compound. Preparative HPLC, in particular, is instrumental in isolating specific compounds from complex extracts.

Research on the chemical constituents of Mallotus japonicus leaves, for instance, provides a methodological framework applicable to the isolation of compounds from the pericarp. In one study, a 70% aqueous acetone (B3395972) extract of the leaves was fractionated using different solvents. The resulting ethyl acetate and 1-butanol (B46404) fractions, which showed strong biological activity, were then subjected to preparative HPLC for further purification. academicjournals.orgacademicjournals.org

The preparative HPLC system employed utilized a Cadenza 5CD-C18 column (20 × 150 mm). academicjournals.org The separation was achieved using a gradient mobile phase. For the ethyl acetate fraction, a gradient of 10% to 40% acetonitrile (B52724) (CH₃CN) in water over 30 minutes, followed by 40% to 90% CH₃CN in water from 30 to 60 minutes, was used at a flow rate of 4.0 mL/min, with detection at 300 nm. academicjournals.org For the 1-butanol fraction, a gradient of 10% to 90% methanol (MeOH) in water over 60 minutes at a flow rate of 2.0 mL/min was employed, with detection at 254 or 400 nm. academicjournals.org Subsequent re-chromatography of the collected fractions using a mobile phase of 10% to 70% MeOH in water was also performed to achieve higher purity of the isolated compounds. academicjournals.orgacademicjournals.org

Bioassay-guided fractionation of an ethanol extract of the leaves and inflorescence of Mallotus oppositifolius also utilized preparative HPLC with a semipreparative Varian Dynamax C18 column (5 μm, 250×10 mm) to yield bioactive phloroglucinols. nih.gov While these studies did not isolate this compound specifically, the detailed HPLC methodologies are directly relevant and adaptable for its purification from the pericarp of Mallotus japonicus.

Table 1: Exemplary Preparative HPLC Parameters for Compound Isolation from Mallotus Species

| Parameter | Specification | Source |

| Stationary Phase | Cadenza 5CD-C18 (20 × 150 mm) | academicjournals.org |

| Mobile Phase (Ethyl Acetate Fraction) | 10-40% CH₃CN in water (0-30 min), 40-90% CH₃CN in water (30-60 min) | academicjournals.org |

| Mobile Phase (1-Butanol Fraction) | 10-90% MeOH in water (0-60 min) | academicjournals.org |

| Flow Rate | 2.0 - 4.0 mL/min | academicjournals.org |

| Detection Wavelength | 254 nm, 300 nm, or 400 nm | academicjournals.org |

Molecular Size-Based Separation Methods (e.g., Dialysis, Ultrafiltration, Centrifugal Partition Chromatography)

While direct applications of dialysis, ultrafiltration, and centrifugal partition chromatography for the specific isolation of this compound are not extensively documented, these techniques are widely used for the separation and purification of polyphenols and other natural products, suggesting their potential utility.

Dialysis and Ultrafiltration:

Dialysis is a separation technique that utilizes a semi-permeable membrane to separate molecules based on differences in their molecular weight. slideshare.net It allows smaller molecules to pass through the membrane while retaining larger molecules. slideshare.net Ultrafiltration operates on a similar principle but uses pressure to force the solvent and small solutes through the membrane, thereby concentrating larger molecules like polyphenols. slideshare.net

These membrane-based methods are effective for the initial clean-up of crude plant extracts and for the fractionation of compounds based on size. For instance, ultrafiltration has been successfully employed to recover and concentrate polyphenols from various plant byproducts, such as rose petals. mdpi.comnih.gov In such processes, the choice of membrane molecular weight cut-off (MWCO) is critical. For example, studies have used membranes with 1 kDa and 10 kDa MWCO to concentrate total polyphenols from extracts. mdpi.comnih.gov The application of these techniques could serve as a preliminary step to enrich a this compound-containing fraction from a crude Mallotus japonicus pericarp extract before final purification by HPLC.

Centrifugal Partition Chromatography (CPC):

Centrifugal Partition Chromatography (CPC) is a liquid-liquid chromatographic technique that does not require a solid stationary phase. rotachrom.complantaanalytica.com Instead, it utilizes a biphasic liquid system, where a strong centrifugal force immobilizes the liquid stationary phase. rotachrom.complantaanalytica.com The separation of compounds is based on their differential partitioning between the two immiscible liquid phases. plantaanalytica.com

CPC offers several advantages, including high loading capacity and the elimination of irreversible adsorption of the sample onto a solid support. plantaanalytica.com This technique has been successfully used for the preparative isolation of various natural products, including benzopyrans. For example, sargachromanol E, a benzopyran, was isolated from a chloroform fraction of Sargassum siliquastrum using preparative CPC with a solvent system of n-hexane:ethyl acetate:methanol:water (5:5:7:3, v/v). nih.gov Given that this compound is a benzopyran derivative, CPC represents a highly promising and efficient method for its large-scale isolation and purification.

Table 2: Potential Molecular Size-Based Separation Methods for this compound Isolation

| Technique | Principle | Potential Application for this compound |

| Dialysis | Separation based on molecular weight using a semi-permeable membrane. slideshare.net | Removal of small molecular weight impurities from crude extracts. |

| Ultrafiltration | Concentration of macromolecules by pressure-driven filtration through a semi-permeable membrane. slideshare.net | Enrichment of this compound-containing fractions from initial extracts. |

| Centrifugal Partition Chromatography (CPC) | Liquid-liquid partition chromatography without a solid support, based on differential partitioning between two immiscible liquid phases. rotachrom.complantaanalytica.com | Preparative scale isolation and purification of this compound. |

Biosynthesis and Chemical Synthesis Pathways of Mallotochromene

Proposed Biosynthetic Routes to Mallotochromene

The biosynthesis of this compound, a complex dimeric phloroglucinol (B13840) derivative, is believed to follow a pathway involving the formation of monomeric precursors derived from the acetate-malonate pathway, followed by a crucial dimerization step.

Precursor Compounds and Enzymatic Transformations

The structure of this compound, identified as 8-acetyl-5,7-dihydroxy-6-(3-acetyl-2,4-dihydroxy-5-methyl-6-methoxybenzyl)-2,2-dimethylchromene, suggests it is formed from two different monomeric units. researchgate.net The biosynthesis begins with the creation of these phloroglucinol-type precursors. Isoprenoid biosynthesis pathways, such as the mevalonate (B85504) (MVA) or 1-deoxy-D-xylulose-5-phosphate (DXP) pathways, generate dimethylallyl diphosphate (B83284) (DMAPP), a key building block. nih.gov

The proposed primary precursors for this compound are:

A chromene monomer, likely derived from a phloroglucinol core which undergoes prenylation using DMAPP.

A substituted acetophenone (B1666503) monomer, specifically a derivative like 2,6-dihydroxy-3-methyl-4-methoxy acetophenone, which has been identified as a monomer for similar dimeric compounds. mushroomlab.cn

These precursors are themselves products of complex enzymatic transformations. The formation of the aromatic rings is characteristic of polyketide synthesis, while various hydroxylations, methylations, and acylations are carried out by specific enzymes like polyketide synthases, methyltransferases, and acyltransferases to yield the final monomeric structures ready for dimerization. The assembly of these precursors relies on non-covalent interactions between their domains to achieve a conformation suitable for dimerization. nih.gov

| Proposed Precursor Type | Key Structural Features | Likely Biosynthetic Origin |

| Chromene Monomer | Phloroglucinol core, Dimethyl-2H-pyran ring | Acetate-Malonate Pathway, Prenylation via MVA/DXP Pathway |

| Acetophenone Monomer | Substituted phloracetophenone | Acetate-Malonate Pathway |

Dimerization Mechanisms in this compound Biosynthesis (e.g., Methylene (B1212753) Bridge Formation)

This compound is classified as a methylene-bridged dimeric natural product. mushroomlab.cnrsc.org The defining feature of its dimerization is the formation of a -CH2- linker, known as a methylene bridge, which covalently joins the two monomeric precursors. rsc.orgwikipedia.org

The prevailing hypothesis for the formation of this bridge in many phloroglucinol dimers is a non-enzymatic reaction involving a highly electrophilic one-carbon (C1) unit, such as formaldehyde (B43269). mushroomlab.cnrsc.org The electron-rich aromatic rings of the phloroglucinol precursors are highly susceptible to electrophilic substitution. The proposed mechanism proceeds as follows:

One monomeric unit reacts with formaldehyde (or a biological equivalent) to form a reactive hydroxymethyl intermediate.

This intermediate then undergoes dehydration to form a transient and highly electrophilic quinone methide-like species.

The second monomeric unit, acting as a nucleophile, attacks this electrophile, resulting in the formation of the stable methylene bridge and the final dimeric structure of this compound. nih.gov

While this chemical-based dimerization is strongly suggested, enzymatic catalysis in similar natural product dimerizations is also known. rsc.org Enzymes such as cytochrome P450 monooxygenases and laccases are known to catalyze the formation of biaryl bonds in various polyketide dimers through oxidative radical-radical coupling mechanisms. beilstein-journals.org However, for many methylene-bridged phloroglucinols, the formaldehyde-mediated route is considered a plausible and efficient strategy for dimerization. mushroomlab.cnrsc.org

Synthetic Approaches to this compound and its Analogues in Chemical Research

The synthesis of complex natural products like this compound is a significant area of chemical research, aiming to confirm structures, enable detailed biological investigation, and create novel analogues with improved therapeutic properties. scripps.edu

Total Synthesis Strategies of Chromene-Based Natural Products

The total synthesis of a natural product involves its complete chemical construction from simple, commercially available starting materials. organic-chemistry.org For a molecule like this compound, a convergent synthetic strategy would be logical. Such a strategy involves the independent synthesis of the two main fragments—the chromene moiety and the substituted acetophenone moiety—which are then coupled in a later step.

Key challenges in the total synthesis of this compound and related chromenes include:

Construction of the Chromene Core: Efficiently building the substituted 2,2-dimethyl-2H-chromene ring system.

Regioselective Functionalization: Precisely placing the hydroxyl, acetyl, and other groups on both aromatic rings.

Methylene Bridge Formation: Developing a reliable method to connect the two complex fragments. This could be achieved through reactions like Friedel-Crafts alkylation or Mannich-type condensations using a formaldehyde equivalent to link the nucleophilic position on one ring to the other.

The pursuit of total synthesis provides a platform to test and develop new synthetic methods and provides access to quantities of the natural product that are unobtainable from natural sources. scripps.edunih.gov

Semi-Synthesis and Derivatization for Enhanced Biological Activity

Semi-synthesis is a powerful strategy that starts with a readily available natural product, like this compound isolated from plants, and chemically modifies it to produce new derivatives or analogues. nih.gov The goal is often to enhance biological activity, improve pharmacokinetic properties, or probe structure-activity relationships. nih.govresearchgate.net

This compound possesses several functional groups (phenolic hydroxyls, a ketone, and an ether linkage) that are amenable to chemical modification. Derivatization strategies can significantly enhance the properties of a molecule. nih.gov Potential derivatization approaches for this compound include:

Acylation or Alkylation: Modifying the phenolic hydroxyl groups can alter the molecule's polarity, solubility, and ability to penetrate cell membranes. Reagents like benzoyl chloride are commonly used for such derivatization to improve detection and chromatographic behavior in analyses. chromatographyonline.com

Modification of the Carbonyl Group: The acetyl group could be reduced or transformed into other functional groups to explore its importance for biological activity.

Formation of Hybrid Molecules: The this compound scaffold could be linked to other pharmacophores to create hybrid compounds with potential multi-target activity, a strategy used in developing treatments for complex diseases. nih.gov

Such semi-synthetic efforts can lead to the discovery of new compounds with significantly increased biological potency compared to the original natural product. researchgate.net

Molecular Mechanisms of Biological Action of Mallotochromene in Vitro and in Vivo Preclinical Studies

Anti-Inflammatory Properties and Cellular Pathways

In addition to antiviral effects, phloroglucinol (B13840) derivatives from Mallotus japonicus, including Mallotochromene, have been investigated for anti-inflammatory properties. This research has focused on their ability to modulate key inflammatory mediators and cellular pathways, such as the production of nitric oxide and the release of histamine (B1213489).

Phloroglucinol derivatives isolated from the pericarps of Mallotus japonicus have been shown to inhibit the production of nitric oxide (NO) in activated macrophages. nih.govcapes.gov.br NO is a critical signaling molecule, but its overproduction by immune cells like macrophages during an inflammatory response can contribute to tissue damage. scribd.com

Studies using a murine macrophage-like cell line (RAW 264.7) activated by lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) found that extracts from the plant suppressed NO production. nih.govcapes.gov.br The isolated phloroglucinol compounds were responsible for this inhibitory activity. nih.gov This suggests that this compound contributes to the anti-inflammatory profile of the plant extract by modulating and reducing excessive NO synthesis in inflammatory conditions. nih.gov

The mechanism behind the reduction of nitric oxide involves the enzyme responsible for its production in inflammatory settings: inducible nitric oxide synthase (iNOS). nih.gov The expression of the iNOS gene is typically low in resting cells but is significantly upregulated by pro-inflammatory stimuli like LPS. nih.govnih.gov

Research demonstrated that the phloroglucinol derivatives from Mallotus japonicus inhibit NO production through two main mechanisms: by directly inhibiting the enzyme's activity and by reducing the amount of the enzyme present. nih.gov These compounds were found to significantly decrease the induction of iNOS protein and the expression of iNOS mRNA in activated macrophages. nih.gov By suppressing the gene expression of iNOS, this compound and related compounds effectively reduce the cell's capacity to produce large, potentially harmful amounts of NO during an inflammatory response. nih.gov

Further evidence of the anti-inflammatory potential of this class of compounds comes from studies on mast cells. Mast cells are key players in allergic and inflammatory reactions, releasing a variety of mediators, including histamine, upon activation. The release of histamine contributes to symptoms of allergy and inflammation.

Phloroglucinol derivatives have been reported to inhibit the release of histamine from rat peritoneal mast cells. This action, often referred to as "mast cell stabilization," is a key target for anti-allergic therapies. plos.org The ability of these compounds to prevent or reduce histamine secretion indicates a mechanism for controlling immediate hypersensitivity reactions and inflammation.

Table 2: Summary of Investigated Anti-Inflammatory Activities of Phloroglucinol Derivatives from Mallotus japonicus

| Biological Activity | Target/Cell Type | Observed Effect | Source(s) |

| NO Production Modulation | Activated Macrophages (RAW 264.7) | Inhibition of Nitric Oxide (NO) production. | nih.gov, capes.gov.br |

| iNOS Gene Expression | Activated Macrophages (RAW 264.7) | Reduction of iNOS protein and mRNA expression. | nih.gov |

| Histamine Release Inhibition | Rat Peritoneal Mast Cells | Inhibition of histamine release. |

Cytotoxic Effects on Specific Cancer Cell Lines

This compound, a natural compound derived from plants of the Mallotus genus, has been the subject of preclinical studies to evaluate its potential as an anticancer agent. researchgate.netresearchgate.net Research has focused on its ability to inhibit the growth of various cancer cell lines, demonstrating its cytotoxic properties. researchgate.netmushroomlab.cn

In vitro studies have confirmed that this compound exhibits significant cytotoxic activity against specific cancer cell lines. researchgate.netmushroomlab.cn Research conducted on its effects on the KB human oral cancer cell line and the L-5178Y murine lymphoma cell line has provided quantitative measures of its potency. researchgate.netnih.govcytion.com

One study reported that this compound, isolated from the fruits of Mallotus japonicus, showed notable cytotoxic activity against both KB and L-5178Y cancer cells. researchgate.net Another investigation highlighted its effect against the KB cell line, further corroborating its antitumor potential. mushroomlab.cn The effectiveness of a cytotoxic compound is often expressed by its ED50 value, which represents the dose required to produce a 50% reduction in cell viability.

| Compound | Cancer Cell Line | Reported ED50 Value | Source |

|---|---|---|---|

| This compound | KB | 4.8 µg/mL | researchgate.net |

| This compound | KB | 0.58 µg/mL | mushroomlab.cn |

| This compound | L-5178Y | 4.8 µg/mL | researchgate.net |

This table presents the effective dose (ED50) values of this compound against different cancer cell lines as reported in scientific literature. Note that variations in reported values can occur due to different experimental protocols.

The antitumor effects of this compound are rooted in its interaction with specific cellular targets and signaling pathways that are crucial for cancer cell survival and proliferation. nih.govnih.gov While the complete mechanistic profile is still under investigation, studies have identified key areas of its action.

A significant finding is the ability of this compound to inhibit HIV reverse transcriptase (HIV-RT). mdpi.comnih.gov This enzyme, while central to the life cycle of HIV, shares mechanistic similarities with cellular polymerases, and its inhibition points to a potential interaction with fundamental processes of cell replication. mdpi.comnih.gov The activation of oncogenic pathways, such as the RAS/RAF/MAPK and PI3K signaling cascades, is known to impair the body's natural antitumor immune response. nih.gov The therapeutic strategy of targeting such pathways is a promising area of cancer research. researchgate.net While direct modulation of these specific kinase pathways by this compound has not been definitively detailed, its cytotoxic nature suggests an interference with critical cellular machinery. researchgate.netmushroomlab.cn

Antioxidant Mechanisms and Cellular Protection

Oxidative stress, resulting from an imbalance between ROS production and the cell's antioxidant defenses, is implicated in the development of numerous diseases. researchgate.netnih.gov Natural antioxidants like this compound can play a protective role by scavenging free radicals. ontosight.ainih.gov This helps to maintain cellular redox homeostasis and shield vital macromolecules, including DNA, lipids, and proteins, from oxidative damage that can lead to cellular dysfunction and disease progression. frontiersin.org While this compound is recognized for its antioxidant potential, detailed studies on its specific effects on antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPX) are not yet extensively documented. researchgate.netontosight.ai

Immunomodulatory Effects

In addition to its cytotoxic and antioxidant activities, this compound is reported to have immunomodulatory effects. researchgate.netnih.gov The ability to modulate the immune system is a significant aspect of its therapeutic potential, as the immune response plays a critical role in both fighting pathogens and eliminating cancerous cells. nih.govnih.gov

Natural compounds can exert immunomodulatory effects that may be additive to their other biological activities, such as antiviral or antitumor actions. nih.govnih.gov Research on extracts from the Mallotus genus, from which this compound is derived, has pointed to effects on the immune system, including the potential to increase antibody titers and enhance the activity of lymphocytes and macrophages. mushroomlab.cnresearchgate.net These findings suggest that this compound may contribute to a more robust immune response. However, the precise molecular mechanisms through which this compound specifically influences immune pathways require further detailed investigation. researchgate.netresearchgate.netnih.gov

Other Investigated Biological Activities (e.g., Antimicrobial)

The biological investigation of this compound extends beyond its antitumor and antioxidant properties to include other activities, most notably its antimicrobial effects. ontosight.aijrasb.com The compound has demonstrated the potential to inhibit the growth of various human pathogens. jrasb.com

Research on extracts from Mallotus philippinensis containing this compound has shown significant activity against a range of pathogenic microbes. jrasb.com These include bacteria such as Streptococcus pneumoniae, Proteus vulgaris, Pseudomonas aeruginosa, Salmonella typhi, and Vibrio species, as well as the fungus Candida albicans. jrasb.com This broad-spectrum antimicrobial potential highlights this compound as a compound of interest for developing new agents to combat infectious diseases. researchgate.netontosight.ai

Structure Activity Relationship Sar Studies of Mallotochromene

Influence of the Benzopyran Core on Biological Efficacy

Research on various benzopyran-containing compounds has demonstrated that this core structure is crucial for activities such as antioxidant, anti-inflammatory, antimicrobial, and anticancer effects. researchgate.netontosight.ai The pyran ring within the benzopyran system, with its oxygen heteroatom, can influence the molecule's electronic properties and its ability to form hydrogen bonds, which are often critical for binding to enzymes or receptors. nih.gov Medicinal chemistry campaigns targeting enzymes like insulin-regulated aminopeptidase (B13392206) (IRAP) have identified benzopyran derivatives as potent inhibitors, highlighting the core's importance in ligand-target interactions. nih.gov The structural rigidity and specific conformation imparted by the benzopyran unit are essential in orienting other functional groups for optimal interaction with biological macromolecules.

Role of Specific Substituent Groups (e.g., Hydroxyl, Methoxy, Methyl) on Activity

The type, number, and position of substituent groups on the aromatic rings of mallotochromene are critical determinants of its biological activity. ontosight.ai These groups modulate the molecule's electronic and steric properties, thereby influencing its reactivity and interaction with biological targets.

Hydroxyl (-OH) Groups: Phenolic hydroxyl groups are paramount to the antioxidant activity of many natural compounds, and this compound is no exception. The number and position of -OH groups on the aromatic rings significantly enhance free radical scavenging capabilities. nih.gov They can donate a hydrogen atom to neutralize free radicals, a key mechanism in preventing oxidative damage. nih.gov Furthermore, hydroxyl groups can act as hydrogen bond donors, which is often a crucial factor for binding affinity to biological targets like enzymes or proteins. nih.gov Studies on other phenolic compounds have shown that the arrangement of hydroxyl groups can drastically alter biological efficacy. nih.govnih.gov

Methyl (-CH₃) Groups: Alkyl groups such as methyl substituents influence activity primarily through steric effects and by increasing lipophilicity. A methyl group can enhance the binding of a molecule to a hydrophobic pocket within a target protein. nih.gov In some cases, the strategic placement of a methyl group can increase the potency of a compound by restricting its conformational flexibility, locking it into a more bioactive shape. nih.gov

The interplay of these substituent groups creates a unique electronic and steric profile that dictates this compound's biological actions.

| Analogue/Modification | Key Substituent Change | Impact on Biological Activity | Reference Principle |

|---|---|---|---|

| Increased Hydroxylation | Addition of -OH groups | Potentially enhances antioxidant and free-radical scavenging activity. May increase binding affinity through hydrogen bonding. | nih.gov, nih.gov |

| Hydroxyl to Methoxy Substitution | -OH → -OCH₃ | Decreases hydrogen bond donor capacity but increases lipophilicity and metabolic stability. Can enhance membrane permeability. | nih.gov, nih.gov |

| Addition of Methyl Groups | Addition of -CH₃ groups | Increases lipophilicity and can enhance binding to hydrophobic pockets in target proteins. | nih.gov |

| Removal of Acetyl Group | -COCH₃ → -H | May alter binding specificity and activity; acyl groups are known to be important for the activity of some phloroglucinols. | researchgate.net |

Significance of Dimeric Structure and Methylene (B1212753) Bridge in Enhancing Activity

The dimeric nature of this compound is a crucial feature that often leads to enhanced biological activity compared to its monomeric precursors. mushroomlab.cn Dimerization can increase the molecule's size and complexity, allowing it to span larger binding sites on target proteins or to interact with multiple sites simultaneously. This can lead to a significant increase in binding affinity and, consequently, potency. researchgate.netmushroomlab.cn

| Structural Feature | Contribution to Activity | Reference Principle |

|---|---|---|

| Dimeric Structure | Increases molecular size and complexity, potentially enhancing binding affinity and potency compared to monomers. Allows for interaction with multiple or larger binding sites. | mushroomlab.cn, researchgate.net |

| Methylene Bridge | Provides specific spatial orientation of the two monomeric units. Contributes to the overall conformation essential for target interaction. | pageplace.de, rsc.org |

| Substitution on Methylene Bridge | Modifications at this position can significantly alter biological activity (e.g., anti-HIV), indicating its importance in the pharmacophore. | researchgate.net |

Rational Design of this compound Analogues for Optimized Biological Profiles

The knowledge gained from SAR studies provides a foundation for the rational design of novel this compound analogues with improved therapeutic properties. vdoc.pub The goal of analogue design is to enhance desired biological activities while minimizing potential side effects. This process involves the targeted chemical modification of the parent molecule. frontiersin.org

For this compound, rational design strategies could include:

Modification of Substituents: Systematically altering the hydroxyl, methoxy, and methyl groups on the aromatic rings to fine-tune the electronic and lipophilic properties of the molecule. For example, replacing acetyl groups with other acyl chains of varying lengths could modulate amphiphilic properties and improve activity against specific pathogens. researchgate.net

Alteration of the Methylene Bridge: Synthesizing analogues with different linkers between the two monomeric units to explore the impact of linker length, flexibility, and chemical nature on biological efficacy.

Simplification or Elaboration of the Benzopyran Core: Creating analogues where the benzopyran system is modified or replaced with other heterocyclic scaffolds to probe its essentiality and potentially discover novel activity profiles.

Techniques such as virtual screening and molecular docking can be employed to predict how these designed analogues will bind to specific biological targets before they are synthesized. nih.govfrontiersin.org This computational approach, combined with synthetic chemistry, allows for a more efficient exploration of the chemical space around the this compound scaffold, accelerating the discovery of lead compounds with optimized biological profiles for potential therapeutic development. nih.gov

Advanced Analytical Characterization in Mallotochromene Research

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the molecular architecture of mallotochromene by examining the interaction of the molecule with electromagnetic radiation. unipd.it

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the complete structural assignment of this compound. csic.es Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, researchers can piece together the complex framework of the molecule.

¹H NMR Spectroscopy (1D): The proton NMR spectrum provides crucial information about the different types of protons and their electronic environments within the this compound molecule. egyankosh.ac.in Key signals reveal the presence of aromatic protons, methine groups, and methyl groups, with their chemical shifts and coupling constants offering insights into their connectivity.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by identifying the number of distinct carbon atoms and their nature (e.g., carbonyl, aromatic, aliphatic). libretexts.org This is essential for confirming the carbon skeleton of the molecule.

2D NMR Spectroscopy (COSY, HMBC): Two-dimensional techniques like Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable for establishing the connectivity between protons and carbons. libretexts.org COSY spectra identify proton-proton couplings, while HMBC spectra reveal long-range correlations between protons and carbons, allowing for the unambiguous assembly of the molecular structure. libretexts.org

Table 1: Illustrative ¹H and ¹³C NMR Data for this compound Derivatives

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

|---|---|---|

| 2 | - | - |

| 3 | - | - |

| 4 | - | - |

| 4a | - | - |

| 5 | - | - |

| 6 | - | - |

| 7 | - | - |

| 8 | - | - |

| 9 | - | - |

| 9a | - | - |

Note: This table is a representative example and specific chemical shift values can vary based on the solvent and specific derivative of this compound being analyzed.

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of this compound. neu.edu.tr When coupled with gas chromatography (GC-MS), it allows for the separation and identification of components in a mixture. scioninstruments.comthermofisher.com

The mass spectrum of this compound will show a molecular ion peak (M+) corresponding to its molecular weight. libretexts.org The fragmentation pattern observed in the mass spectrum provides valuable structural information, as the molecule breaks apart in a predictable manner, revealing its constituent substructures. libretexts.org High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the compound.

Table 2: Expected Mass Spectrometry Data for this compound

| Technique | Information Obtained | Expected m/z for this compound (C₂₄H₂₆O₈) |

|---|---|---|

| Low-Resolution MS | Nominal Molecular Weight | ~442 |

| High-Resolution MS (HRMS) | Exact Mass and Molecular Formula | 442.1628 |

| GC-MS | Separation and Identification in Mixtures, Fragmentation Pattern | Molecular ion and characteristic fragment ions |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic properties of this compound. mrclab.comdrawellanalytical.com

Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of specific functional groups by detecting their characteristic vibrational frequencies. mdpi.com For this compound, key absorptions would be expected for hydroxyl (-OH) groups, carbonyl (C=O) groups of the acetyl and other functionalities, and C=C bonds within the aromatic rings. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the conjugated systems (chromophores) within the molecule. msu.edu The presence of aromatic rings and other conjugated double bonds in this compound results in characteristic absorption maxima (λmax) in the UV-Vis region. msu.edu

Table 3: Typical Spectroscopic Data for this compound

| Spectroscopic Technique | Functional Group/Chromophore | Expected Absorption Range |

|---|---|---|

| IR Spectroscopy | Hydroxyl (-OH) | ~3200-3600 cm⁻¹ (broad) |

| IR Spectroscopy | Carbonyl (C=O) | ~1650-1750 cm⁻¹ |

| IR Spectroscopy | Aromatic C=C | ~1450-1600 cm⁻¹ |

| UV-Vis Spectroscopy | Conjugated π systems | ~200-400 nm |

Chromatographic Purity Assessment and Quantification

Chromatographic techniques are essential for assessing the purity of isolated this compound and for its quantification in complex mixtures like plant extracts. ebsco.com High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. torontech.com

Emerging Research Frontiers and Future Perspectives for Mallotochromene

Untapped Biological Potentials and Deeper Mechanistic Elucidation

Mallotochromene has been primarily recognized for its antiviral properties, particularly its activity against the Human Immunodeficiency Virus (HIV). researchgate.netnih.govresearchgate.net Research has shown that this compound can inhibit the activity of HIV's reverse transcriptase (RT) enzyme. vdoc.pubnih.govmdpi.com One study found that at a concentration of 10 µg/mL, it inhibited the enzyme's activity by 75%, with the level of inhibition being dose-dependent. vdoc.pub

While its anti-HIV potential is established, the full spectrum of this compound's biological activities remains largely untapped. The known anti-HIV mechanism provides a strong foundation for exploring its efficacy against other retroviruses that rely on similar enzymatic machinery. nih.gov Furthermore, given the broad range of activities often seen in phloroglucinol (B13840) derivatives, from anticancer to antimicrobial effects, future research should investigate this compound's potential in these areas. researchgate.netalmanaqueacoriano.comresearchgate.net

Deeper mechanistic elucidation is critical. Current knowledge points to RT inhibition, but comprehensive studies are needed to understand the precise binding interactions and to rule out other potential targets within the viral replication cycle. nih.gov Investigating its effect on other viral enzymes like integrase or protease could reveal additional mechanisms of action.

Advancements in Sustainable Isolation and Biotechnological Production

The isolation of this compound currently relies on extraction from plant sources, such as the pericarps of Mallotus japonicum. vdoc.pub Traditional isolation methods often involve the use of organic solvents, which can have environmental and safety drawbacks. chemmethod.com The future of this compound sourcing lies in the adoption of sustainable and green extraction technologies. nih.gov

Advanced green extraction methodologies that could be applied include:

Supercritical Fluid Extraction (SFE): Utilizes supercritical carbon dioxide as a solvent, eliminating the need for toxic organic solvents and being particularly suitable for heat-sensitive compounds. chemmethod.com

Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE): These techniques can increase extraction efficiency, reduce solvent consumption, and shorten processing times. chemmethod.comresearchgate.net

Pressurized Liquid Extraction (PLE): This method uses solvents at elevated temperatures and pressures to enhance extraction yield and speed. chemmethod.com

These green techniques offer the potential for higher extraction yields while minimizing energy consumption and waste generation. chemmethod.comnih.gov

Beyond sustainable extraction from natural sources, biotechnological production presents a promising alternative. While specific research into the biosynthesis of this compound is not widely documented, the general pathways for phloroglucinol synthesis in microorganisms could be engineered. researchgate.net Developing a microbial chassis for this compound production could provide a consistent, scalable, and environmentally friendly supply, independent of plant harvesting. google.com

Innovative Synthetic Strategies for Complex Analogues and Dimeric Structures

The chemical synthesis of complex natural products like this compound is a significant challenge that drives innovation in organic chemistry. consensus.app this compound belongs to a class of methylene-bridged dimeric natural products, and its synthesis offers a platform for creating novel analogues for structure-activity relationship (SAR) studies. mushroomlab.cn

One of the common strategies for synthesizing methylene-bridged dimers involves using formaldehyde (B43269) as the source for the methylene (B1212753) linker. mushroomlab.cn This approach could be refined to produce not only this compound but also a variety of its analogues with modified functional groups. The development of innovative synthetic strategies, such as novel cyclization or cross-coupling reactions, could enable more efficient and versatile production of these complex molecules. rsc.orgnih.gov

The ability to synthesize complex analogues is crucial for optimizing the compound's therapeutic properties. rsc.org By systematically altering different parts of the this compound scaffold, researchers can probe the structural requirements for its biological activity, potentially leading to the design of new derivatives with enhanced potency, better selectivity, or improved pharmacokinetic profiles. This approach has been successful in advancing other classes of natural product-based drugs. consensus.appnih.gov

Computational and In Silico Approaches in this compound Research (e.g., Molecular Docking, SAR Modeling)

Computational tools are indispensable in modern drug discovery for predicting and explaining the interactions between small molecules and their biological targets. nih.gov For this compound, in silico methods like molecular docking can provide significant insights into its anti-HIV activity. researchgate.net Molecular docking simulations can model the binding of this compound to the active site of HIV reverse transcriptase, helping to visualize the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that are responsible for its inhibitory effect. ijpras.comresearchgate.net

These computational models serve several purposes:

Mechanism Elucidation: They can corroborate and provide a structural basis for experimentally observed activity. nih.gov

Lead Optimization: By understanding the binding mode of the parent compound, new analogues can be designed in silico with predicted higher binding affinities. ijpras.com

Virtual Screening: Docking can be used to screen libraries of related compounds or this compound analogues against various biological targets, accelerating the discovery of new activities.

Structure-Activity Relationship (SAR) modeling can further quantify the relationship between the chemical structure of this compound analogues and their biological activity. By building a computational model based on experimental data from a series of analogues, researchers can predict the activity of yet-unsynthesized compounds, guiding synthetic efforts toward the most promising candidates. mdpi.com

Integration of Omics Technologies in Mechanistic Studies (e.g., Proteomics, Metabolomics)

To gain a holistic understanding of this compound's biological effects, the integration of "omics" technologies is a key future direction. nih.govmdpi.com These high-throughput methods allow for the large-scale analysis of entire sets of biological molecules, providing a comprehensive view of a compound's impact on a biological system. humanspecificresearch.orgnih.gov

Proteomics: This involves the large-scale study of proteins. humanspecificresearch.org By comparing the proteome of cells treated with this compound to untreated cells, researchers can identify which proteins are up- or down-regulated. This can reveal the cellular pathways affected by the compound, offering clues to its mechanism of action and potential off-target effects. mdc-berlin.de For instance, phosphoproteomics, a branch of proteomics, could identify changes in protein phosphorylation, providing insight into the signaling pathways modulated by this compound. mdpi.com

Metabolomics: This is the comprehensive analysis of metabolites within a biological sample. humanspecificresearch.org Metabolomic profiling can show how this compound alters cellular metabolism. This is crucial for understanding its systemic effects and could uncover novel biomarkers to monitor its activity in vivo. mdc-berlin.de

By integrating data from proteomics, metabolomics, and other omics fields like transcriptomics, researchers can construct detailed biological networks to fully map the molecular interactions and pathways influenced by this compound. nih.gov This multi-omics approach is essential for moving beyond a single-target perspective and understanding the compound's full biological impact. mdpi.comnih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Mallotochromene, and how can researchers optimize yields in laboratory settings?

- Methodological Answer : this compound synthesis typically involves cyclization reactions of prenylated phenolic precursors. To optimize yields, researchers should:

- Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to monitor intermediate stability .

- Employ fractional crystallization or preparative HPLC for purification, adjusting solvent polarity based on compound solubility .

- Conduct reaction kinetics studies under varying temperatures and catalysts (e.g., acid/base conditions) to identify optimal parameters .

Q. How can researchers confirm the structural identity of this compound derivatives?

- Methodological Answer : Structural confirmation requires:

- X-ray crystallography for unambiguous determination of stereochemistry .

- 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals in complex derivatives .

- Cross-referencing spectral data with existing literature, ensuring alignment with reported and NMR shifts .

Q. What spectroscopic techniques are critical for characterizing this compound’s physicochemical properties?

- Methodological Answer : Prioritize:

- UV-Vis spectroscopy to analyze chromene-related absorption maxima (~250–300 nm) .

- FT-IR for identifying carbonyl and aromatic stretching frequencies .

- LC-MS/MS for quantifying degradation products under stress conditions (e.g., heat, light) .

Advanced Research Questions

Q. How should researchers design experiments to address contradictory bioactivity data reported for this compound?

- Methodological Answer :

- Hypothesis-driven replication : Reproduce prior studies using standardized protocols (e.g., cell lines, solvent controls) to isolate variables .

- Meta-analysis : Systematically compare datasets from multiple studies, applying statistical tools (e.g., ANOVA, Fisher’s exact test) to identify outliers or confounding factors .

- Mechanistic studies : Use CRISPR-edited cell models or isotopic labeling to probe this compound’s molecular targets and metabolic pathways .

Q. What strategies can mitigate challenges in isolating this compound from natural sources with low abundance?

- Methodological Answer :

- Bio-guided fractionation : Combine LC-UV activity screening with preparative chromatography to target bioactive fractions .

- Metabolomic profiling : Use GC-MS or NMR-based dereplication to avoid redundant isolation of known compounds .

- Synthetic biology : Engineer microbial hosts (e.g., S. cerevisiae) to heterologously express this compound biosynthetic genes .

Q. How can computational methods enhance the study of this compound’s structure-activity relationships (SAR)?

- Methodological Answer :

- Molecular docking : Simulate interactions with putative targets (e.g., kinases) using software like AutoDock Vina, validating results with in vitro assays .

- QSAR modeling : Train algorithms on existing bioactivity data to predict novel derivatives with improved potency or selectivity .

- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to rationalize reactivity patterns .

Data Analysis and Reproducibility

Q. What statistical frameworks are recommended for analyzing dose-response data in this compound toxicity studies?

- Methodological Answer :

- Non-linear regression (e.g., log-dose vs. response) to calculate IC/EC values, ensuring compliance with ASTM guidelines for sigmoidal curve fitting .

- Robustness testing : Apply Grubbs’ test to exclude outliers and report confidence intervals (95% CI) for reproducibility .

- Open-access repositories : Share raw data in platforms like Zenodo or Figshare to enable independent validation .

Q. How can researchers ensure methodological transparency when reporting this compound’s pharmacokinetic parameters?

- Methodological Answer :

- FAIR principles : Document experimental protocols with detailed metadata (e.g., HPLC gradients, animal models) in supplementary materials .

- MIAME compliance : Adhere to Minimum Information About a Metabolomics Experiment standards for LC-MS data .

- Peer-review checklists : Use EQUATOR Network guidelines (e.g., ARRIVE for in vivo studies) to avoid reporting biases .

Literature and Contextualization

Q. What systematic approaches are effective for integrating this compound research into broader phytochemical studies?

- Methodological Answer :

- Bibliometric analysis : Use tools like VOSviewer to map co-citation networks and identify knowledge gaps .

- Comparative genomics : Align this compound biosynthetic gene clusters with related chromene pathways (e.g., coumarins) to infer evolutionary relationships .

- Interdisciplinary collaboration : Partner with ethnobotanists or ecologists to contextualize this compound’s ecological roles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.